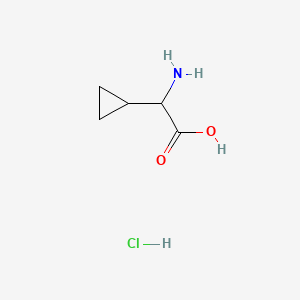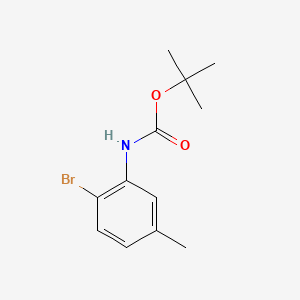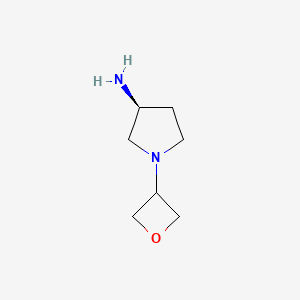
2-Amino-2-cyclopropylacetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-2-cyclopropylacetic acid hydrochloride” is a compound with the molecular formula C5H10ClNO2 . It is a solid substance and has a molecular weight of 151.59 . The IUPAC name for this compound is "amino (cyclopropyl)acetic acid hydrochloride" .
Molecular Structure Analysis
The InChI code for “2-Amino-2-cyclopropylacetic acid hydrochloride” is 1S/C5H9NO2.ClH/c6-4 (5 (7)8)3-1-2-3;/h3-4H,1-2,6H2, (H,7,8);1H . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
As an amino acid, “2-Amino-2-cyclopropylacetic acid hydrochloride” can undergo reactions characteristic of carboxylic acids and amines . These functional groups are particularly important in linking amino acids together to form peptides and proteins .
Physical And Chemical Properties Analysis
“2-Amino-2-cyclopropylacetic acid hydrochloride” is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .
Scientific Research Applications
Analysis and Bioactivity of Compounds
Methodologies for Analyzing Compounds : Research on the determination of the degree of hydrolysis of proteins in hydrolysates reviews various methods such as the pH-stat, TNBS, and OPA methods. These analytical techniques, based on measuring amino groups generated from hydrolysis, could potentially be applied to study the reactivity and properties of "2-Amino-2-cyclopropylacetic acid hydrochloride" in biological systems (Rutherfurd, 2010).
Bioactive Peptides : The review on bioactive milk peptides highlights the importance of peptides derived from hydrolytic reactions of milk proteins. These peptides evoke various biological responses such as antimicrobial and immunological effects. Research into similar bioactive compounds could involve "2-Amino-2-cyclopropylacetic acid hydrochloride", exploring its potential bioactivity in comparable contexts (Clare & Swaisgood, 2000).
Synthesis and Bioactivity of Marine Cyclopeptides : Studies on ilamycins/rufomycins and cyclomarins, marine cyclopeptides with unusual amino acids, demonstrate potent activity against mycobacteria and Plasmodium falciparum. These investigations into the synthesis, bioactivity, and mechanisms of action of cyclopeptides could provide a framework for researching the pharmacological potential of "2-Amino-2-cyclopropylacetic acid hydrochloride" (Kazmaier & Junk, 2021).
Chlorogenic Acid (CGA) Pharmacological Review : Chlorogenic Acid, a biologically active dietary polyphenol, showcases a wide range of therapeutic roles such as antioxidant, anti-inflammatory, and neuroprotective activities. Research on CGA's effects on lipid and glucose metabolism could parallel studies on "2-Amino-2-cyclopropylacetic acid hydrochloride", investigating its bioactivities and potential health benefits (Naveed et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-amino-2-cyclopropylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c6-4(5(7)8)3-1-2-3;/h3-4H,1-2,6H2,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINWYOAHPNHZJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-cyclopropylacetic acid hydrochloride | |
CAS RN |
1219429-81-8 |
Source


|
| Record name | 2-amino-2-cyclopropylacetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4'-Fluoro-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B581399.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581400.png)


